Cas no 1803750-67-5 (1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one
-
- インチ: 1S/C11H9Br2F3O/c12-5-8(17)4-7-2-1-3-10(9(7)6-13)11(14,15)16/h1-3H,4-6H2
- InChIKey: ZFGWTLNGRYHOSD-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=CC=CC=1CC(CBr)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- XLogP3: 3.8
- トポロジー分子極性表面積: 17.1
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013383-1g |
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |
1803750-67-5 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
Alichem | A013013383-250mg |
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |
1803750-67-5 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013013383-500mg |
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |
1803750-67-5 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-oneに関する追加情報
Introduction to 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1803750-67-5) and Its Applications in Modern Chemical Biology
The compound 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1803750-67-5) represents a significant advancement in the realm of chemical biology, particularly in the design and synthesis of novel pharmaceutical intermediates. This molecule, characterized by its unique structural features, has garnered attention due to its versatile reactivity and potential applications in drug discovery. The presence of both bromomethyl and trifluoromethyl substituents on a phenyl ring, coupled with an acetyl group at the second carbon position, makes it a valuable building block for constructing complex organic molecules.
One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. The bromomethyl group serves as a reactive handle for further functionalization, allowing chemists to introduce various nucleophiles and expand the molecular framework. This property is particularly useful in the development of inhibitors targeting specific biological pathways. For instance, recent studies have demonstrated its application in generating small-molecule probes that interact with protein kinases, which are key regulators in numerous disease processes.
The trifluoromethyl group, on the other hand, is well-known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its electron-withdrawing nature can enhance metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry. In particular, compounds containing trifluoromethyl groups have shown promise in oncology and anti-inflammatory therapies due to their ability to improve bioavailability and target specificity.
In recent years, the field of chemical biology has seen a surge in interest regarding fragment-based drug design (FBDD), where small molecular fragments are used as starting points for lead optimization. The compound 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one fits perfectly into this paradigm. Its structural complexity allows for rapid diversification through iterative synthesis and screening processes. Researchers have leveraged this compound to generate libraries of derivatives that exhibit inhibitory activity against various therapeutic targets. Notably, derivatives derived from this scaffold have been investigated for their potential in treating neurological disorders by modulating neurotransmitter receptors.
The role of computational chemistry in accelerating drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets, providing insights into its mechanism of action. These computational studies have guided synthetic efforts toward optimizing potency and selectivity. For example, virtual screening has identified key interactions between the trifluoromethyl group and specific amino acid residues in target proteins, informing the design of next-generation analogs.
Another area where this compound has made significant contributions is in the development of fluorescent probes for cellular imaging. The bromomethyl group can be used to attach fluorophores or quencher molecules, enabling researchers to track biological processes with high precision. Such probes are invaluable tools for studying dynamic events within living cells, such as receptor trafficking or signal transduction pathways. Recent advancements in probe design have led to the development of turn-on or turn-off fluorescent indicators that provide real-time information about cellular states.
The synthesis of 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to avoid side products. However, recent innovations in catalytic methods have streamlined these processes, making large-scale production more feasible. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the phenyl ring system with high regioselectivity. Additionally, palladium-catalyzed debromination strategies have enabled efficient removal of protecting groups without compromising overall yield.
The impact of this compound extends beyond academic research; it has found practical applications in industrial settings as well. Pharmaceutical companies have incorporated derivatives based on this scaffold into their drug discovery pipelines due to their promising biological activity and synthetic accessibility. Collaborative efforts between academia and industry have led to several patents detailing novel synthetic methodologies and applications thereof. These partnerships underscore the importance of interdisciplinary approaches in advancing chemical biology research.
Looking ahead, future research directions may focus on expanding the scope of functionalization around this core structure through novel synthetic strategies or exploring its use as a precursor for heterocyclic compounds via cyclization reactions. Advances in green chemistry principles could also influence how this compound is synthesized and utilized, emphasizing sustainable practices such as solvent-free reactions or catalytic methods that minimize waste generation.
In conclusion,1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1803750-67-5) stands out as a versatile intermediate with broad applicability across chemical biology disciplines including drug discovery, fragment-based lead optimization,andfluorescent probe development\. Its unique structural attributes continue to inspire innovative research aimed at addressing unmet medical needs through rational molecular design\. As methodologies evolve,\_this compound\_\_ will undoubtedly remain at forefront \_of scientific exploration\_\_, contributing significantly \_to advancements \_in both academia \_and industry\_\_.
1803750-67-5 (1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one) Related Products
- 136577-05-4(Ac-D-Ala-D-Lactic Acid)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 1158411-75-6(N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 1261606-50-1(Ethyl 3-(2'-hydroxy-3'-iodophenyl)propionate)
- 24885-45-8(Phenol, 2-iodo-6-methyl-)




